5-Benzyl-2-methoxybenzaldehyde

Enzyme Inhibition ALDH3A1 Drug Discovery

5-Benzyl-2-methoxybenzaldehyde is essential for research targeting ALDH3A1 and for synthesizing specific pharmacophores like substance P receptor antagonists. Its unique 2-methoxy/5-benzyl substitution defines its reactivity and target engagement, making generic analogs unsuitable. Source this specific compound to ensure assay validity and synthetic pathway integrity.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 722493-91-6
Cat. No. B1532822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-methoxybenzaldehyde
CAS722493-91-6
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O
InChIInChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
InChIKeyIGTMQLWQYZVDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-methoxybenzaldehyde (CAS 722493-91-6) - Scientific Procurement and Baseline Characterization


5-Benzyl-2-methoxybenzaldehyde (CAS 722493-91-6, MF: C15H14O2, MW: 226.27) is an aromatic aldehyde distinguished by a methoxy group at the 2-position and a benzyl group at the 5-position of the benzaldehyde ring . It has a predicted boiling point of approximately 370 °C at 760 mmHg, a melting point around 55 °C, and a LogP of approximately 3.1-3.6 [1]. This compound is utilized primarily as a research chemical and synthetic intermediate, available from multiple vendors in purities of 95% to 98% .

Why 5-Benzyl-2-methoxybenzaldehyde Cannot Be Simply Substituted with General Benzaldehyde Analogs


Substituting 5-benzyl-2-methoxybenzaldehyde with a generic or closely related benzaldehyde analog is scientifically unsound without direct comparative validation. The specific pattern of substitution—a methoxy group at the 2-position and a benzyl group at the 5-position—directly influences its physicochemical properties, synthetic reactivity, and biological target engagement. Evidence from patent literature demonstrates that the 5-substituted-2-methoxybenzaldehyde scaffold is a key synthetic intermediate for specific pharmacophores, such as substance P receptor antagonists, a utility that general or differently substituted analogs would not fulfill [1]. Furthermore, available biological activity data indicates that even structurally similar analogs exhibit significantly different potencies against the same target, underscoring the non-interchangeable nature of these compounds [2].

Quantitative Differentiation Guide: Evidence for Selecting 5-Benzyl-2-methoxybenzaldehyde Over Analogs


In Vitro ALDH3A1 Enzyme Inhibition: Activity Profiling of 5-Benzyl-2-methoxybenzaldehyde

5-Benzyl-2-methoxybenzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1). This activity is documented in a patent-assigned dataset, allowing for comparison against another compound from the same series. While it is not the most potent analog, its specific IC50 value defines its position on the structure-activity relationship (SAR) curve, providing a data point for rational selection [1]. A direct comparator from the same patent series, CHEMBL1492620, exhibits an IC50 of 1000 nM under the same assay conditions [2].

Enzyme Inhibition ALDH3A1 Drug Discovery

Substituent-Dependent Reactivity: 5-Benzyl as a Non-Trivial Synthetic Handle

The 5-benzyl substitution on the 2-methoxybenzaldehyde core confers distinct synthetic utility compared to other 5-substituted analogs. The patent literature explicitly distinguishes the synthetic routes for 5-substituted-2-methoxybenzaldehydes, with the substituent (e.g., isopropyl or trifluoromethoxy) dictating the final target molecule [1]. The benzyl group in 5-benzyl-2-methoxybenzaldehyde provides a unique aromatic handle that can participate in π-π interactions or be further functionalized, offering a different vector for molecular elaboration compared to smaller alkyl or halogenated substituents. No direct quantitative reactivity comparison was found in the literature, limiting this to a class-level inference.

Organic Synthesis Intermediate Medicinal Chemistry

Physicochemical Property Benchmarking: LogP and Melting Point vs. Analogs

5-Benzyl-2-methoxybenzaldehyde possesses quantifiable physicochemical properties that differ from its positional isomers and analogs. It has a predicted LogP of 3.1-3.6 [1] and a melting point of 55 °C . In comparison, the regioisomer 2-benzyloxy-5-methoxybenzaldehyde (CAS 56979-57-8) has a similar LogP but a slightly lower reported melting point of 48-49 °C . Another analog, 4-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 161192-29-6), is a solid at room temperature with a different substitution pattern . These differences in physical state and lipophilicity can impact compound handling, solubility, and passive membrane permeability.

Physicochemical Properties ADME Formulation

Optimal Scientific and Industrial Use Cases for 5-Benzyl-2-methoxybenzaldehyde Based on Evidence


Medicinal Chemistry: ALDH3A1 Inhibitor Screening Libraries

Based on its documented IC50 of 2100 nM against human ALDH3A1 [1], 5-benzyl-2-methoxybenzaldehyde is a suitable inclusion for screening libraries focused on this target. Its defined activity can serve as a benchmark or a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency. Procurement of this compound is justified for projects investigating the role of ALDH3A1 in drug metabolism or cancer chemoresistance [1].

Organic Synthesis: Building Block for Complex Molecular Scaffolds

The compound's structural features, a 2-methoxybenzaldehyde core with a 5-benzyl substituent, make it a valuable intermediate in organic synthesis. The specific substitution pattern is part of a class of compounds used as intermediates in the synthesis of pharmacologically active agents, such as substance P receptor antagonists [2]. Sourcing this specific compound ensures that the correct synthetic vector is in place for generating the desired final product, a task for which simpler or differently substituted benzaldehydes are unsuitable [2].

Physicochemical Property Research: Reference Standard for Lipophilicity Studies

With a measured melting point of 55 °C and a predicted LogP of approximately 3.1-3.6 , 5-benzyl-2-methoxybenzaldehyde can be used as a reference compound in studies investigating the relationship between substitution patterns and lipophilicity or solid-state properties. Its moderate lipophilicity and well-defined melting point make it a useful standard for calibrating analytical methods like HPLC or for validating computational models of physicochemical properties .

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